Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole derivative known for its unique chemical structure and potential applications in various fields. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a nitro group at the 3-position, an isopropyl group at the 1-position, and a carboxylate ester at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the nitration of a precursor pyrazole compound. One common method includes the reaction of 1-isopropyl-1H-pyrazole-5-carboxylate with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include crystallization and recrystallization steps to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Methyl 1-isopropyl-3-amino-1H-pyrazole-5-carboxylate.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
- Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
- Methyl 1-propyl-3-nitro-1H-pyrazole-5-carboxylate
- Methyl 1-isopropyl-3-amino-1H-pyrazole-5-carboxylate
Comparison: Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to the presence of the isopropyl group at the 1-position, which can influence its steric and electronic properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents at the 1-position .
Properties
IUPAC Name |
methyl 5-nitro-2-propan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)10-6(8(12)15-3)4-7(9-10)11(13)14/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKLJXBWLORSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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